N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered interest in the fields of organic chemistry and medicinal chemistry. This compound features a nicotinamide core substituted with a hydroxyphenyl group and a pyrazolyl group, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-hydroxyphenylamine: This can be achieved through the reduction of 3-nitrophenol.
Synthesis of 6-(1H-pyrazol-1-yl)nicotinic acid: This involves the reaction of nicotinic acid with 1H-pyrazole under specific conditions.
Coupling Reaction: The final step involves coupling 3-hydroxyphenylamine with 6-(1H-pyrazol-1-yl)nicotinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation over palladium on carbon) are common.
Substitution: Electrophilic reagents like Br2 (Bromine) or NO2+ (Nitronium ion) can be used under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxyphenyl and pyrazolyl groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide
- N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)benzamide
Uniqueness
N-(3-hydroxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H12N4O2 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-13-4-1-3-12(9-13)18-15(21)11-5-6-14(16-10-11)19-8-2-7-17-19/h1-10,20H,(H,18,21) |
InChI Key |
IUFUZTGGXJUEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origin of Product |
United States |
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